(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride
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Overview
Description
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride typically involves the formation of the pyrimidine ring followed by its attachment to the phenyl group and subsequent amination. Common synthetic routes include:
Pyrimidine Synthesis: Pyrimidines can be synthesized through various methods, including the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis.
Phenylation: The pyrimidine ring can be phenylated using cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and phenyl-substituted ethanamines . Examples are:
Pyrimidine Derivatives: Compounds like 2-substituted pyrimidine-5-carboxylic esters.
Phenyl-Substituted Ethanamines: Compounds such as phenylethylamine and its derivatives.
Uniqueness
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a phenyl group and ethanamine moiety makes it a versatile compound with diverse applications .
Biological Activity
(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the fields of oncology and infectious disease treatment. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₂H₁₄ClN₃
- Molecular Weight : 235.71 g/mol
- CAS Number : Not available
- Storage Conditions : Inert atmosphere, room temperature
The compound demonstrates various biological activities primarily through its interactions with specific biological targets:
- Antiproliferative Activity : It has shown promise as an antiproliferative agent against cancer cell lines such as HeLa and MCF-7. The compound's ability to inhibit tubulin assembly disrupts microtubule dynamics, leading to mitotic delay and cell death .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effective inhibition of bacterial growth .
Antiproliferative Studies
A study highlighted the compound's effectiveness against HeLa cells, reporting a GI50 value of 0.022 µM, indicating potent antiproliferative activity. Additionally, in vivo studies demonstrated significant tumor size reduction in mouse models without adverse side effects .
Antimicrobial Studies
In vitro tests revealed that the compound has strong antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli. These findings underline its potential as a therapeutic agent for treating bacterial infections .
Comparative Table of Biological Activities
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds suggests that modifications to the pyrimidine ring can enhance biological activity. For instance, the introduction of electron-donating or withdrawing groups can significantly impact the compound's efficacy against various pathogens .
Properties
CAS No. |
2901044-06-0 |
---|---|
Molecular Formula |
C12H15Cl2N3 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(1S)-1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
CPVSXCVIIHGLIH-WWPIYYJJSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
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